Synthetic Yield: 4-Methoxy Derivative Offers ~85% Yield from 4-Chloro Precursor in a Single Nucleophilic Substitution Step
The synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine proceeds via a straightforward nucleophilic substitution of the 4-chloro analog with methoxide. This transformation provides a quantitative benchmark for the synthetic accessibility of the 4-methoxy derivative. The yield of approximately 85% is a critical parameter for procurement and scale-up considerations, directly comparing the efficiency of generating the 4-methoxy derivative from its most common precursor [1].
| Evidence Dimension | Synthetic Yield (Nucleophilic Aromatic Substitution) |
|---|---|
| Target Compound Data | ~85% |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) used as starting material |
| Quantified Difference | 85% conversion of 4-chloro analog to 4-methoxy derivative |
| Conditions | Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (23.0 mmol) with KOH (41.0 mmol) in methanol at 60°C overnight. |
Why This Matters
The high yield (~85%) demonstrates a reliable and efficient route to the 4-methoxy derivative, which is a crucial differentiator when selecting a building block for multi-step syntheses where overall yield is paramount.
- [1] Gerster, J. F.; Hinshaw, B. C.; Robins, R. K.; Townsend, L. B. 'Purine nucleosides. XIX. The synthesis of certain 8-substituted purine nucleosides.' Journal of Organic Chemistry 33.3 (1968): 1070-1073. View Source
